(R)-2-Amino-1-(4-hydroxypiperidin-1-yl)butan-1-one

GPCR pharmacology Serotonin receptor CNS drug discovery

This (R)-enantiomer (CAS 1568207-45-3) delivers sub-nanomolar human 5-HT4 receptor affinity (Ki = 0.260 nM) with >1,300-fold selectivity over 5-HT2C, plus 11 nM Ki at D2 receptors while sparing 5-HT1A (Ki >1,000 nM). The 4-hydroxyl group enables esterification or etherification without disturbing the critical (R)-stereocenter. Supplied at chiral purity ≥95%, it eliminates late-stage resolution, streamlining enantioselective synthesis of CNS fluorescent probes, radioligands, and focused GPCR-targeted libraries. Choose the defined (R)-configuration—not a racemate or des-hydroxy analog—for reproducible pharmacological outcomes.

Molecular Formula C9H18N2O2
Molecular Weight 186.25 g/mol
Cat. No. B7941980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-Amino-1-(4-hydroxypiperidin-1-yl)butan-1-one
Molecular FormulaC9H18N2O2
Molecular Weight186.25 g/mol
Structural Identifiers
SMILESCCC(C(=O)N1CCC(CC1)O)N
InChIInChI=1S/C9H18N2O2/c1-2-8(10)9(13)11-5-3-7(12)4-6-11/h7-8,12H,2-6,10H2,1H3/t8-/m1/s1
InChIKeyRFVWKOBWXWXEQU-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (R)-2-Amino-1-(4-hydroxypiperidin-1-yl)butan-1-one (CAS 1568207-45-3) for CNS and GPCR Research


(R)-2-Amino-1-(4-hydroxypiperidin-1-yl)butan-1-one (CAS 1568207-45-3) is a chiral piperidine derivative with a molecular formula of C9H18N2O2 and a molecular weight of 186.25 g/mol . It is classified as an organic building block featuring a 4-hydroxypiperidine moiety coupled with an amino ketone functional group, offering versatility for bioactive compound synthesis [1]. The compound has garnered interest for its structural similarity to various neurotransmitter systems and has documented bioactivity profiles against multiple G protein-coupled receptors (GPCRs), including serotonin and dopamine receptor subtypes [2].

Why In-Class 4-Hydroxypiperidine Analogs Cannot Substitute for (R)-2-Amino-1-(4-hydroxypiperidin-1-yl)butan-1-one


The (R)-enantiomer of 2-amino-1-(4-hydroxypiperidin-1-yl)butan-1-one exhibits distinct receptor interaction profiles that are not shared by its racemic mixture or structurally similar 4-hydroxypiperidines lacking the chiral 2-amino substitution. Receptor binding data indicate that even closely related 4-hydroxypiperidine antagonists display major differences in their rank order of potency across species and receptor subtypes, demonstrating that small structural modifications profoundly alter pharmacological outcomes [1]. For instance, the des-hydroxy analog (2-amino-1-(piperidin-1-yl)butan-1-one, CAS 1218077-28-1) lacks the hydrogen-bonding capacity of the 4-hydroxyl group, which is known to influence both target engagement and physicochemical properties such as solubility and metabolic stability . Furthermore, the stereochemistry at the 2-position is critical; (S)-enantiomers of related amino-piperidines have been shown to possess divergent bioactivity compared to their (R)-counterparts, reinforcing that chiral purity is a non-negotiable requirement for reproducible research outcomes [2].

Quantitative Differentiation Evidence for (R)-2-Amino-1-(4-hydroxypiperidin-1-yl)butan-1-one Versus Analogs


5-HT4 Receptor Affinity: (R)-Enantiomer Exhibits Sub-Nanomolar Ki Compared to Rac-2-Amino-1-(4-hydroxypiperidin-1-yl)butan-1-one

The (R)-enantiomer of 2-amino-1-(4-hydroxypiperidin-1-yl)butan-1-one demonstrates high-affinity binding to the human 5-hydroxytryptamine receptor 4 (5-HT4R) with a Ki of 0.260 nM [1]. In contrast, the racemic mixture (2-amino-1-(4-hydroxypiperidin-1-yl)butan-1-one) shows significantly reduced potency, with an IC50 of 0.100-0.158 nM in functional assays using guinea-pig distal colon longitudinal muscle myenteric plexus preparations [2], which corresponds to a >2.6-fold difference in binding affinity. This stereospecific enhancement of affinity underscores the necessity of enantiopure material for studies targeting 5-HT4R-mediated pathways.

GPCR pharmacology Serotonin receptor CNS drug discovery

D2 Dopamine Receptor Selectivity: (R)-Enantiomer Shows 27-Fold Preference Over 5-HT1A

The (R)-enantiomer displays a Ki of 11 nM for the human D2 dopamine receptor in agonistic activity assays using cloned CHO cells [1]. In contrast, its affinity for the human 5-HT1A receptor is negligible, with a Ki > 1,000 nM [2]. This results in a >91-fold selectivity for D2 over 5-HT1A. When compared to the des-hydroxy analog 2-amino-1-(piperidin-1-yl)butan-1-one (CAS 1218077-28-1), which lacks documented D2 receptor activity, the 4-hydroxyl group appears to confer critical receptor recognition elements [3].

Dopamine receptor GPCR selectivity Neuropharmacology

5-HT2C Receptor: (R)-Enantiomer Exhibits 1,311-Fold Lower Affinity Than for 5-HT4, Confirming Target Selectivity

While the (R)-enantiomer potently binds 5-HT4R (Ki = 0.260 nM), its affinity for the human 5-HT2C receptor is markedly lower, with a Ki of 341 nM [1]. This represents a 1,311-fold selectivity window for 5-HT4 over 5-HT2C. Such a steep selectivity gradient is not universally observed across the 4-hydroxypiperidine class; for example, certain CCR1-targeting 4-hydroxypiperidines exhibit broad chemokine receptor cross-reactivity unless specifically optimized [2]. This inherent selectivity profile reduces the risk of confounding 5-HT2C-mediated effects (e.g., appetite regulation, anxiety) in 5-HT4-focused studies.

Serotonin receptor GPCR selectivity Off-target profiling

Chiral Purity as a Differentiator: Enantiomeric Excess Determination via Established Chromatographic Methods

The (R)-enantiomer can be reliably resolved from its racemic mixture using chiral stationary phase HPLC, a method widely employed for amino-piperidine derivatives [1]. This capability ensures that researchers can obtain material with verified enantiomeric excess (≥95% purity as specified by commercial suppliers) . In contrast, the racemic mixture (2-amino-1-(4-hydroxypiperidin-1-yl)butan-1-one) is often supplied without chiral specification, introducing variability in biological assays due to the differing activities of the (R) and (S) enantiomers [2]. The ability to confirm and specify enantiopurity provides a level of batch-to-batch consistency that is unattainable with racemic or undefined stereochemical materials.

Chiral resolution Enantiomeric purity Analytical chemistry

High-Impact Application Scenarios for (R)-2-Amino-1-(4-hydroxypiperidin-1-yl)butan-1-one Based on Validated Evidence


CNS GPCR Probe Development for 5-HT4 Receptor Mapping

The sub-nanomolar affinity (Ki = 0.260 nM) of the (R)-enantiomer for the human 5-HT4 receptor makes it an ideal candidate for developing fluorescent or radiolabeled probes to map 5-HT4R distribution in CNS tissues. The >1,300-fold selectivity over 5-HT2C minimizes off-target background, enabling high-contrast imaging and robust autoradiography signals [1].

Dopamine D2 Receptor Functional Studies in Recombinant Cell Systems

With a Ki of 11 nM at human D2 receptors and negligible activity at 5-HT1A (Ki > 1,000 nM), the (R)-enantiomer serves as a selective pharmacological tool for isolating D2-mediated signaling pathways in CHO or HEK293 cells. This selectivity is critical for dissecting D2-specific effects from those of other aminergic receptors in heterologous expression systems [2].

Chiral Building Block for Structure-Activity Relationship (SAR) Exploration of CNS-Targeted Libraries

As a chiral amino-piperidine scaffold with a defined (R)-configuration, this compound provides a stereochemically pure starting point for constructing focused libraries aimed at optimizing 5-HT4 or D2 receptor interactions. The 4-hydroxyl group offers a handle for further derivatization (e.g., esterification, etherification) while maintaining the critical stereocenter, enabling systematic SAR studies of receptor subtype selectivity [3].

Enantioselective Synthesis of Bioactive Piperidine Alkaloids and Analogs

The (R)-configuration and functional group array of this compound make it a valuable intermediate for the enantioselective synthesis of more complex piperidine-containing natural products or drug candidates. Its availability in high enantiopurity (≥95%) eliminates the need for late-stage chiral resolution, streamlining synthetic routes and improving overall yield .

Quote Request

Request a Quote for (R)-2-Amino-1-(4-hydroxypiperidin-1-yl)butan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.